Naproxen Sodium is the sodium salt of Naproxen. [] It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically a propionic acid derivative. [] In scientific research, Naproxen Sodium serves as a model drug in various studies due to its well-established pharmacological profile and availability.
Molecular Structure Analysis
While the provided papers focus primarily on the pharmacological effects and applications of Naproxen Sodium, one study investigates the impact of neutron irradiation on its physicochemical properties. [] This study observed color changes and alterations in physicochemical properties with increased irradiation time, suggesting potential degradation pathways under neutron irradiation.
Mechanism of Action
Naproxen Sodium, like other NSAIDs, exerts its primary effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Naproxen Sodium reduces the production of prostaglandins, thus providing analgesic and anti-inflammatory effects. []
Physical and Chemical Properties Analysis
Naproxen Sodium is described as an odorless crystalline powder, white to creamy in color. [] It exhibits solubility in methanol and water. [] Neutron irradiation can induce changes in its physical and chemical properties. []
Applications
Investigating Drug Delivery Systems: It serves as a model drug in studies exploring targeted drug delivery and controlled release formulations, particularly for transdermal and oral administration. [, , , ]
Evaluating Analgesic and Anti-inflammatory Effects: Researchers utilize Naproxen Sodium to investigate its efficacy and safety in managing pain and inflammation in various conditions like osteoarthritis, rheumatoid arthritis, dysmenorrhea, and post-operative pain. [, , , , , , , , ]
Studying Drug Interactions: Studies have examined the potential interaction of Naproxen Sodium with other medications, such as lithium, to assess its effect on drug pharmacokinetics. []
Assessing Ulcerogenic Potential: Research has explored the gastroprotective effects of combining Naproxen Sodium with other agents like chitosan to mitigate its ulcerogenic potential. []
Analyzing the Impact of Processing Techniques: Studies investigate the effect of techniques like neutron irradiation on Naproxen Sodium’s physicochemical properties, providing valuable insights for developing drug delivery systems and ensuring drug stability. []
Related Compounds
Naproxen
Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is a propionic acid derivative and functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis [, , , ].
Relevance: Naproxen is the free acid form of naproxen sodium. Naproxen sodium, being more soluble, is often preferred for oral administration, but both forms are ultimately metabolized to naproxen in the body and exert similar pharmacological effects [, , ].
Sumatriptan Succinate
Compound Description: Sumatriptan is a selective serotonin receptor agonist used specifically for the acute treatment of migraine attacks. It works by constricting blood vessels in the brain and inhibiting the release of pain-causing neuropeptides [, , , ].
Relevance: Sumatriptan succinate is often combined with naproxen sodium in a fixed-dose formulation for the acute treatment of migraine. This combination therapy has been shown to be more effective than either drug alone, providing faster and longer-lasting pain relief and reducing migraine recurrence [, , , ].
Acetaminophen
Compound Description: Acetaminophen, also known as paracetamol, is a widely used analgesic and antipyretic drug. While its exact mechanism of action remains unclear, it is thought to primarily act centrally by inhibiting COX enzymes in the brain and spinal cord [, , , ].
Relevance: Acetaminophen is often compared to naproxen sodium as an alternative analgesic, particularly for patients with contraindications to NSAIDs. Research suggests that naproxen sodium may provide superior pain relief in certain conditions, such as osteoarthritis and dental pain, although both drugs are generally well-tolerated [, , , ].
Ibuprofen
Compound Description: Ibuprofen is a non-selective NSAID belonging to the propionic acid derivative class, similar to naproxen. It inhibits both COX-1 and COX-2 enzymes, reducing inflammation and providing analgesic effects [].
Relevance: Ibuprofen and naproxen sodium are often compared in terms of efficacy and safety for treating inflammatory conditions like osteoarthritis. While both drugs effectively relieve pain, some studies suggest that naproxen sodium might offer superior pain relief, particularly for nighttime pain [].
Dextropropoxyphene Napsylate
Compound Description: Dextropropoxyphene napsylate is a centrally acting opioid analgesic with weak activity. Due to concerns about its limited efficacy and potential for serious adverse effects, it has been withdrawn from the market in many countries [, ].
Relevance: In older studies, dextropropoxyphene napsylate, often combined with paracetamol (acetaminophen), was compared to naproxen sodium in treating pain conditions like sports injuries. These studies generally showed comparable efficacy between the two treatments, but naproxen sodium was associated with a more favorable side effect profile [, ].
Diphenhydramine
Compound Description: Diphenhydramine is a first-generation antihistamine commonly used to treat allergy symptoms. It also possesses sedative properties and is often incorporated into over-the-counter sleep aids [].
Relevance: Diphenhydramine was combined with naproxen sodium in a fixed-dose formulation to address sleep disturbances associated with chronic low back pain. This combination demonstrated significant improvements in sleep quality compared to naproxen sodium alone, highlighting the potential benefits of targeting both pain and sleep in this patient population [].
Benzydamine HCl
Compound Description: Benzydamine HCl is a locally acting NSAID with analgesic and anti-inflammatory properties. It is primarily used for pain relief in inflammatory conditions affecting the mouth and throat [].
Relevance: The analgesic and anti-inflammatory effects of benzydamine HCl were compared to both naproxen sodium and safflower oil in a rat model of postoperative pain. The study found that benzydamine HCl exhibited similar peripheral analgesic efficacy to both naproxen sodium and safflower oil, suggesting its potential as an alternative treatment option for pain management [].
Hydrocodone Bitartrate
Compound Description: Hydrocodone bitartrate is a semi-synthetic opioid analgesic commonly used for moderate to severe pain relief. It is often formulated with other analgesics, such as acetaminophen or ibuprofen, for enhanced pain control [].
Relevance: A novel hydrophilic matrix tablet was developed to achieve sustained release of hydrocodone bitartrate for up to 12 h. The incorporation of naproxen sodium into the matrix modified the release profile of hydrocodone, providing zero-order release kinetics, and suggesting a potential new formulation strategy for pain management [].
Mefenamic Acid
Compound Description: Mefenamic acid is a non-selective NSAID belonging to the fenamate class. It is primarily indicated for the treatment of pain associated with primary dysmenorrhea [].
Relevance: Mefenamic acid and naproxen sodium were compared in a small study for the treatment of primary dysmenorrhea. While both drugs were effective in reducing pain, naproxen sodium was reported to have a faster onset of action and a greater overall effect on symptoms [].
Chitosan
Compound Description: Chitosan is a natural polysaccharide derived from chitin, a component of crustacean shells. It possesses biocompatible and biodegradable properties, making it a promising excipient in drug delivery systems [].
Relevance: Chitosan was used to develop spray-dried complexes with naproxen sodium to address the ulcerogenic potential of the drug. These complexes demonstrated reduced ulcerogenicity compared to naproxen sodium alone, suggesting their potential for improving the gastrointestinal safety of NSAID therapy [].
Safflower Oil
Compound Description: Safflower oil is a plant-based oil extracted from safflower seeds. It is rich in linoleic acid, an omega-6 fatty acid, and is often investigated for its potential health benefits [].
Relevance: The analgesic and anti-inflammatory effects of safflower oil were compared to both naproxen sodium and benzydamine HCl in a rat model of postoperative pain. The study found that safflower oil, particularly at higher doses, exhibited comparable analgesic and anti-inflammatory effects to naproxen sodium, suggesting its potential as a natural therapy option for pain management [].
Lithium Carbonate
Compound Description: Lithium carbonate is a mood stabilizer primarily used in the treatment of bipolar disorder. It is known to interact with certain medications, including NSAIDs [].
Relevance: This study aimed to evaluate whether over-the-counter doses of naproxen sodium or acetaminophen could affect lithium concentrations, as observed with prescription doses of NSAIDs. The results demonstrated that neither drug significantly altered plasma lithium levels in healthy volunteers when taken for short periods, suggesting that these combinations might be safe for short-term use [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Naproxen is a methoxynaphthalene that is 2-methoxynaphthalene substituted by a carboxy ethyl group at position 6. Naproxen is a non-steroidal anti-inflammatory drug commonly used for the reduction of pain, fever, inflammation and stiffness caused by conditions such as osteoarthritis, kidney stones, rheumatoid arthritis, psoriatic arthritis, gout, ankylosing spondylitis, menstrual cramps, tendinitis, bursitis, and for the treatment of primary dysmenorrhea. It works by inhibiting both the COX-1 and COX-2 enzymes. It has a role as a non-steroidal anti-inflammatory drug, an antipyretic, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, a non-narcotic analgesic, a gout suppressant, a xenobiotic, an environmental contaminant and a drug allergen. It is a monocarboxylic acid and a methoxynaphthalene. It is a conjugate acid of a naproxen(1-). Naproxen is classified as a nonsteroidal anti-inflammatory dug (NSAID) and was initially approved for prescription use in 1976 and then for over-the-counter (OTC) use in 1994. It can effectively manage acute pain as well as pain related to rheumatic diseases, and has a well studied adverse effect profile. Given its overall tolerability and effectiveness, naproxen can be considered a first line treatment for a variety of clinical situations requiring analgesia. Naproxen is available in both immediate and delayed release formulations, in combination with sumatriptan to treat migraines, and in combination with esomeprazole to lower the risk of developing gastric ulcers. Naproxen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of naproxen is as a Cyclooxygenase Inhibitor. Naproxen is a popular over-the-counter nonsteroidal antiinflammatory drug (NSAID) that is widely used for therapy of mild-to-moderate pain and arthritis. Naproxen has been associated with rare cases of clinically apparent drug induced liver injury. Naproxen is a natural product found in Plantago major with data available. Naproxen is a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Naproxen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of naproxen. Naproxen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. An anti-inflammatory agent with analgesic and antipyretic properties. Both the acid and its sodium salt are used in the treatment of rheumatoid arthritis and other rheumatic or musculoskeletal disorders, dysmenorrhea, and acute gout. See also: Naproxen Sodium (has salt form); Lansoprazole; Naproxen (component of); Esomeprazole Magnesium; Naproxen (component of).
6-[(3-aminophenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
ML-277, also known as Chk2 Inhibitor II, is a Chk2 (checkpoint kinase 2) inhibitor. BML-277 protects T cells from apoptosis by controlling the response of p53 to radiation-induced DNA breaks. ML-277 has IC50 = 15 nM; Ki = 37 nM. ML-277 shows 1000-fold greater selectivity for the Chk2 serine/threonine kinase than for the Cdk1/B and CK1 kinases (for which IC50 = 12 μM and 17 μM, respectively).
ML-264 is a selective inhibitor of Krüppel-like factor 5 (KLF5), a zinc finger-containing transcription factor that is highly expressed in rapidly dividing intestinal epithelial cells. It displays an IC50 value of 29 nM in a cell-based assay for proliferation of KLF5-expressing DLD-1 cells and an IC50 value of 81 nM in a cell-based luciferase assay but does not inhibit kinases associated with the KLF5 pathway, as determined using a panel of 47 selected kinases. ML-264 induces death in most colon cancer cell lines (HCT116, IC50 = 560 nM; HT-29, IC50 = 130 nM; SW620, IC50 = 430 nM), with cytotoxicity toward an established xenograft mouse model of colon cancer as well. Potent and Selective Inhibitor of Krüppel-like Factor Five (KLF5) ML-264 is a Krüppel-like factor 5 (KLF5) inhibitor That Potently Inhibits Growth of Colorectal Cancer. ML264 is highly active (IC50 = 29 nM is a cell-based assay for proliferation of DLD-1 cells, IC50 = 81 nM in a cell-based luciferase assay). It lacks cytotoxicity in the IEC-6 control cell line (IC50 >50 μM, <50% inhibition was observed at 100 μM). Robust activity was also seen in several other KLF5-expressing cell types as well (e.g., HCT116, IC50 = 560 nM; HT29, IC50 = 130 nM; SW620, IC50 = 430 nM). ML264 is a good candidate for in vivo anticancer studies, with great potential for use in long time-course in situ studies aimed to elucidate the role of KLF5 as a regulator of cellular proliferation and tumor formation in the intestinal epithelium.
ML-281 is an inhibitor of the serine/threonine kinase STK33 (IC50 = 14 nM for purified, recombinant STK33), a kinase whose downregulation is toxic to KRAS-dependent cancer cell lines. It has 700- and 550-fold selectivity for STK33 over PKA and Aurora B kinase, respectively. It is also selective over 81 other kinases in a panel at a concentration of 1 µM, but does inhibit the activity of Fms-like tyrosine kinase (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2/KDR) by greater than 25%. ML-281 does not decrease viability of KRAS-dependent or KRAS-independent cell lines. ML-281 is a potent ans selective STK33 inhibitor (IC50 = 14 nM). ML281 showed low nanomolar inhibition of purified recombinant STK33 and a distinct selectivity profile as compared to other STK33 inhibitors. ML281 is a valuable addition to small-molecule probes of STK33. v-Ki-ras2 Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most mutated oncogene, and KRAS mutations have been found in up to 20% of all human tumors. STK33 was selectively toxic to KRAS-dependent cancer cell lines, suggesting that small-molecule inhibitors of STK33 might selectively target KRAS-dependent cancers.
ML-290 is an allosteric agonist of relaxin family peptide receptor 1 (RXFP1; EC50 = 94 nM for human RXFP1). It displays >15-fold selectivity for RXFP1 over RXFP2.2 ML-290 activates human, rhesus macaque, pig, and rabbit RXFP1 but is weak or inactive at mouse or guinea pig RXFP1.2,3 Through RXFP1, ML-290 increases intracellular cAMP and induces VEGF expression (2.8-fold at 250 nM). ML-290 is metabolically stable and displays excellent in vivo pharmacokinetics. The first potent and selective small-molecule agonist of human relaxin receptor 1 (RXFP1)A cell-permeable 2-acetamido-N-phenylbenzamide that selectively activates human, but not mouse, LGR7/RXFP1-mediated cAMP induction (EC50 = 200 nM in THP1) via allosteric interaction with the ECL3 region without competing against ECL2-mediated relaxin binding or affecting AVPR1B- or LGR8/RXFP2-mediated cAMP induction. Although shown to be ~150-fold and 500-fold less potent than relaxin (RLX), respectively, in VEGF mRNA induction and cellular impedance assays, pharmacokinetic studies reveal superior in vivo stability to RLX and in vivo bioavailability in mice via oral (Cmax/Tmax = 604 nM/plasma/1 h and 1026 ng/g heart/1.5 h; 30 mg/kg) or intraperitoneal (Cmax/Tmax = 9.29 µM/plasma/1 h and 28.6 µmol/kg heart/1 h; 30 mg/kg) administration with good aqueous solubility (7 µM in PBS). Reference:1) Xiao, J., et al. 2013. Nat. Commun. 4, 1953. ML290 is a potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1).
G protein-regulated inwardly rectifying potassium (GIRK1-4) channels are a family of Kir3.1-Kir3.4 ion channels that modulate cell excitability. The four different GIRK subunits are composed in different homo- and heterotetrameric combinations, which are expressed with regional specificity throughout the central nervous system and in the periphery. ML-297 is a selective GIRK1/2 activator (EC50s = 0.16 and 1.8 μM for GIRK1/2 and GIRK1/4, respectively, and is completely inactive at GIRK2/3). In two different mouse models of epilepsy, ML-297 at 60 mg/kg was shown to delay seizure onset and to prevent convulsions. ML 297 is an anxiolytic drug which acts as a selective Kir3.1/3.2 (GIRK1/2) channel activator. It may be used in the treatment of epileptic seizures. ML297 is a selective Kir3.1/3.2 (GIRK1/2) channel activator (IC50 values are 160, 887 and 914 nM for GIRK1/2, GIRK1/4 and GIRK1/3 respectively). ML297 exhibits no effect on GIRK2, GIRK2/3, Kir2.1 and Kv7.4 channels, and has minimal effect on a panel of other ion channels, receptors and transporters.
ML-298 is an inhibitor of phospholipase D2 (PLD2; IC50 = 355 nM). It is selective for PLD2 over PLD1 (IC50 = 20,000 nM). It decreases invasive migration of U87-MG glioblastoma cells when used at a concentration of 10 µM without inducing cytotoxicity. Novel Selective Inhibitor of PLD2